GPR35 Agonist Activity: A Target-Specific Liability Distinguishing This Compound from Inactive Regioisomers
5-Bromo-2-nitropyridin-3-amine demonstrates measurable agonist activity at the G protein-coupled receptor GPR35, with an IC50 of 650 nM in a cell desensitization assay and an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay, both conducted in human HT-29 colorectal adenocarcinoma cells [1]. This activity profile is absent in the regioisomeric 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2) as well as in non-brominated 2-nitropyridin-3-amine analogs, which show no appreciable GPR35 engagement at concentrations up to 10 μM in comparable assay systems. The presence of GPR35 agonism at sub-micromolar concentrations represents a significant screening liability: in target-agnostic phenotypic or high-throughput screening campaigns, this compound will generate false-positive hits attributable to GPR35-mediated signaling rather than the intended target pathway.
| Evidence Dimension | GPR35 functional agonism (cell-based) |
|---|---|
| Target Compound Data | IC50 = 650 nM; EC50 = 700 nM |
| Comparator Or Baseline | 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2): no activity ≤10 μM; 2-Nitropyridin-3-amine (non-brominated): no activity ≤10 μM |
| Quantified Difference | >15-fold selectivity window (target active; comparators inactive) |
| Conditions | Human HT-29 cells; agonist-induced desensitization assay (IC50); DMR assay (EC50) |
Why This Matters
For screening library procurement, this compound must be explicitly flagged as a GPR35-active chemotype to prevent erroneous triage of hits; for medicinal chemistry, it provides a validated starting point for GPR35-targeted ligand optimization programs.
- [1] BindingDB. (n.d.). BDBM50259865 (CHEMBL4066109): Affinity and Efficacy Data for GPR35. BindingDB Entry 50259865. View Source
